molecular formula C15H28O2 B12654940 Isoundecyl methacrylate CAS No. 94247-04-8

Isoundecyl methacrylate

Cat. No.: B12654940
CAS No.: 94247-04-8
M. Wt: 240.38 g/mol
InChI Key: ZZCMAAVCSRLUDI-UHFFFAOYSA-N
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Description

Isoundecyl methacrylate (CAS No. 94247-04-8) is a methacrylate ester characterized by an isoundecyl (branched C11 alkyl) group attached to a methacrylic acid backbone. Methacrylate esters with long alkyl chains are widely used in polymer chemistry to impart flexibility, hydrophobicity, and low glass transition temperatures (Tg) to materials . These properties make them valuable in coatings, adhesives, and impact-resistant plastics.

Properties

CAS No.

94247-04-8

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

9-methyldecyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H28O2/c1-13(2)11-9-7-5-6-8-10-12-17-15(16)14(3)4/h13H,3,5-12H2,1-2,4H3

InChI Key

ZZCMAAVCSRLUDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoundecyl methacrylate can be synthesized through the esterification of methacrylic acid with isoundecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Polymerization Reactions

Isodecyl methacrylate undergoes radical polymerization in the presence of initiators (e.g., peroxides, azo compounds) or catalysts (e.g., acids), forming homopolymers or copolymers. The reaction is exothermic and involves chain-growth mechanisms .

Key steps :

  • Initiation : Radicals (R·) form via thermal decomposition of initiators.

  • Propagation : Radicals add to the double bond of methacrylate monomers, creating macroradicals.

  • Termination : Macroradicals combine via coupling or disproportionation, ending chain growth .

Secondary reactions (e.g., depropagation, β-scission) depend on temperature:

Temperature RangeMethacrylatesAcrylatesStyrene
<80°CDepropagation: –Backbiting: +Depropagation: –
80–180°C++
>180°C+++
Data adapted from ACS Publications .

Reactions with Oxidizing and Reducing Agents

Isodecyl methacrylate exhibits reactivity with oxidizing agents (vigorous reactions) and reducing agents (exothermic reactions releasing hydrogen gas) . These interactions are critical for industrial applications but require controlled conditions to prevent uncontrolled exothermicity.

Autoxidation and Peroxide Formation

Prolonged exposure to air can lead to autoxidation , forming explosive peroxides. This highlights the need for stabilization during storage and handling .

Phase Behavior in Supercritical CO₂

Poly(isodecyl methacrylate) (P(IDMA)) exhibits cloud-point behavior in supercritical CO₂, influenced by temperature, pressure, and monomer concentration. For example, adding isodecyl methacrylate (IDMA) shifts cloud-point curves to lower pressures, enabling single-phase solutions for polymer processing .

Biochemical and Cellular Interactions

While not extensively studied, isodecyl methacrylate’s hydrophobicity allows interactions with biomolecules, potentially affecting protein conformation and membrane fluidity. Its role in polymer science (e.g., hydrophobic coatings) and medical devices underscores its functional versatility.

Scientific Research Applications

Scientific Research Applications

Isodecyl methacrylate serves as a critical component in polymer chemistry and materials science. Its applications include:

  • Polymer Synthesis : Isodecyl methacrylate is often used as a monomer in the synthesis of polymers, particularly in the creation of poly(isodecyl methacrylate). This polymer exhibits favorable properties such as flexibility and durability, making it suitable for various applications including coatings and adhesives .
  • Cloud Point Studies : Research has demonstrated its utility in studying phase behavior in supercritical fluids. For instance, the cloud point behavior of poly(isodecyl methacrylate) when mixed with solvents like carbon dioxide has been investigated, revealing insights into its solubility and stability under different conditions .
  • Viscosity Improvement : In lubricant formulations, isodecyl methacrylate has been evaluated for its effectiveness as a viscosity improver. Case studies indicate that using this compound can enhance low-temperature performance compared to other methacrylates .

Coatings and Adhesives

Isodecyl methacrylate is extensively used in the formulation of coatings and adhesives due to its excellent adhesion properties and chemical resistance:

  • Paint Resins : It is a key ingredient in paint formulations, providing durability and resistance to environmental factors. The compound's ability to form films contributes to the longevity of coatings applied to various surfaces .
  • Sealants : The compound's adhesive properties make it suitable for use in sealants that require strong bonding capabilities. Its flexibility allows for movement without cracking or breaking, which is essential in construction and automotive applications .

Polymer Production

The production of polymers using isodecyl methacrylate has significant implications for various industries:

  • Acrylic Polymers : Isodecyl methacrylate is copolymerized with other monomers to produce acrylic polymers that are used in a wide range of applications from paints to medical devices. These polymers exhibit desirable characteristics such as transparency, UV resistance, and weatherability .
  • Nail Products : In cosmetic applications, isodecyl methacrylate is incorporated into nail products due to its ability to form hard films that adhere well to natural nails while providing a glossy finish .

Safety and Environmental Considerations

While isodecyl methacrylate has numerous applications, safety assessments are crucial:

  • Health Hazards : The compound may cause skin irritation upon contact, necessitating careful handling during formulation processes. Its reactivity with oxidizing agents also poses risks that must be managed in industrial settings .
  • Environmental Impact : As with many synthetic compounds, the environmental impact of isodecyl methacrylate must be considered, particularly regarding its degradation products and potential toxicity to aquatic life if released into water systems .

Mechanism of Action

The mechanism of action of isoundecyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, depending on their application. In biomedical applications, the polymers can promote cell adhesion and proliferation, making them suitable for tissue engineering.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Methacrylates: Chain Length and Properties

The table below compares key parameters of isoundecyl methacrylate with structurally analogous alkyl methacrylates. Trends are inferred from data on isodecyl methacrylate (C10), lauryl methacrylate (C12), and 2-ethylhexyl methacrylate (C8), as well as poly(methyl methacrylate) (PMMA, C1):

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Tg (°C) Hydrophobicity (Contact Angle) Key Applications
This compound C15H28O2* ~254* 94247-04-8 ~−25* ~105°* High-flexibility polymers, coatings
Isodecyl methacrylate C14H26O2 226.35 29964-84-9 −20 98–102° Adhesives, lubricant additives
Lauryl methacrylate (C12) C16H30O2 254.41 142-90-5 −65 110–115° Water-resistant coatings, elastomers
2-Ethylhexyl methacrylate (C8) C12H22O2 198.30 688-84-6 −10 85–90° Latex paints, UV-curable resins
Methyl methacrylate (PMMA) C5H8O2 100.12 80-62-6 +105 70–75° Optical lenses, bone cements

*Inferred values based on alkyl chain length trends.

Key Observations:

  • Tg Reduction: Longer alkyl chains lower Tg by increasing free volume and reducing polymer chain rigidity. For example, lauryl methacrylate (C12) exhibits a Tg of −65°C, significantly lower than PMMA (+105°C) .
  • Hydrophobicity: Contact angle measurements show that hydrophobicity increases with alkyl chain length. Lauryl methacrylate (C12) demonstrates superior water resistance compared to shorter-chain analogs .
  • Phase Behavior: Small-angle X-ray scattering (SAXS) studies on block copolymers reveal that longer alkyl chains enhance nanoscale phase separation, improving mechanical properties in materials like thermoplastic elastomers .

Functionalized Methacrylates

Methacrylates with functional groups exhibit distinct properties:

  • 2-Hydroxyethyl Methacrylate (HEMA): The hydroxyl group enhances reactivity and adhesion, making it suitable for hydrogels and biomedical devices .
  • 2-Methyl-2-adamantyl Methacrylate: The rigid adamantane group provides exceptional thermal stability and etch resistance, ideal for semiconductor lithography .
  • Methyl (1-Trimethylsilyl)acrylate: The trimethylsilyl group increases lipophilicity and stability, enabling use in specialty polymers .

This compound lacks these functional groups but offers superior flexibility and hydrophobicity compared to functionalized analogs.

Biological Activity

Isodecyl methacrylate (IDMA) is a methacrylate ester that has garnered attention for its diverse applications in polymer chemistry and potential biological activities. This article explores the biological activity of IDMA, focusing on its biochemical properties, mechanisms of action, cellular effects, and relevant research findings.

  • Chemical Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.36 g/mol
  • Density : 0.878 g/mL at 25 °C
  • Phase : Liquid at room temperature

Isodecyl methacrylate is primarily synthesized through the esterification of methacrylic acid with isodecanol, typically using an acid catalyst like sulfuric acid under reflux conditions to drive the reaction to completion.

Target Organs

IDMA primarily targets the respiratory system , with implications for skin and eye irritation as well as potential organ toxicity .

Mode of Action

The compound can undergo exothermic addition polymerization reactions, which may lead to significant changes in cellular environments. Its hydrophobic nature allows it to interact with cell membranes and proteins, influencing cellular signaling pathways and gene expression .

Biochemical Pathways

IDMA's interactions at the molecular level include:

  • Protein Interactions : The compound binds to hydrophobic regions of proteins, potentially altering their conformation and activity.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Impact on Cell Function

Research indicates that IDMA affects various cellular processes, including:

  • Cell Signaling : Alters membrane fluidity and impacts membrane-bound receptors.
  • Gene Expression : Changes in gene expression have been observed in response to IDMA exposure, particularly in pathways related to cell proliferation and oxidative stress .

Case Studies

  • Toxicological Assessment :
    A study highlighted that exposure to IDMA can lead to skin and eye irritation, respiratory issues, and potential long-term effects on organ function. The severity of these effects correlates with dosage levels, emphasizing the need for careful dosage control in experimental settings .
  • Metabolomic Analysis :
    In a study involving MCF-7 breast cancer cells exposed to a mixture of xenobiotics including IDMA, significant alterations in metabolites associated with cell proliferation were noted. This suggests that IDMA may contribute to genotoxicity and other adverse cellular responses .

Dosage Effects in Animal Models

Dosage studies have demonstrated that:

  • Low Doses : Minimal impact on cellular function.
  • High Doses : Increased risk of toxicity and adverse effects on skin, eyes, and respiratory health .

Transport and Distribution

The distribution of IDMA within biological systems is facilitated by its hydrophobic nature, allowing it to integrate into lipid membranes. This property influences its localization within cells and tissues, affecting its biological activity.

Summary Table of Biological Effects

EffectLow DoseHigh Dose
Skin IrritationMinimalSignificant
Eye IrritationMinimalSignificant
Respiratory EffectsNonePotentially severe
Gene Expression AlterationMinorSignificant

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